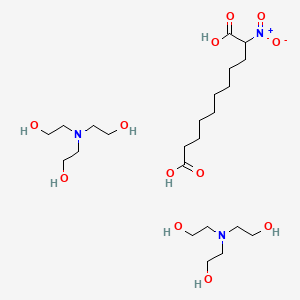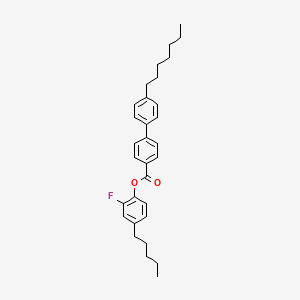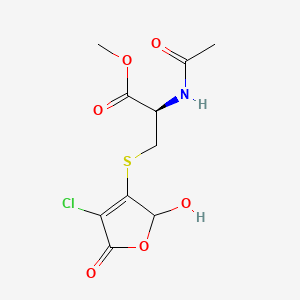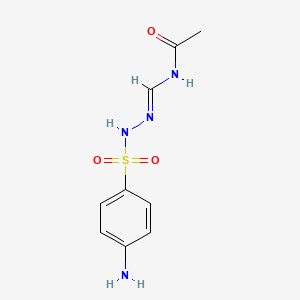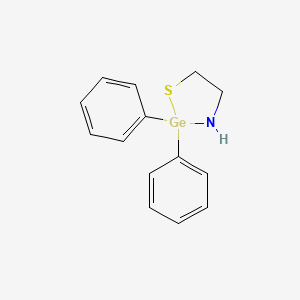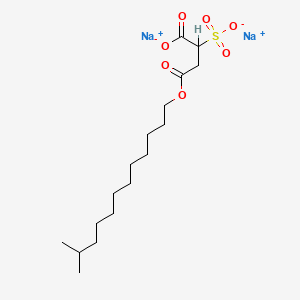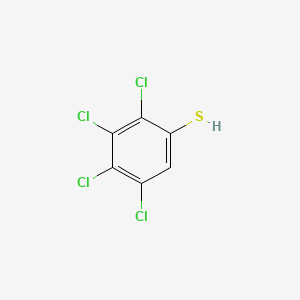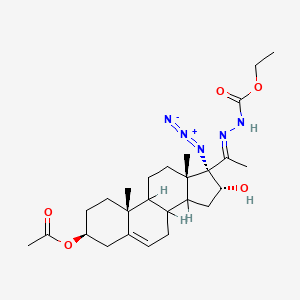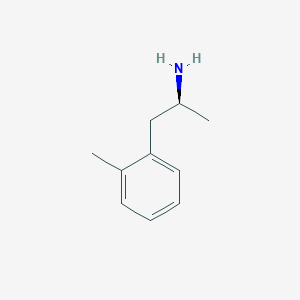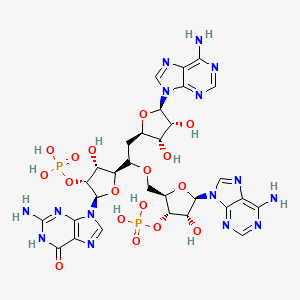
Bis((carboxymethyl)trimethylammonium) (1)-malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((carboxymethyl)trimethylammonium) (1)-malate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and trimethylammonium groups attached to a malate backbone, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((carboxymethyl)trimethylammonium) (1)-malate typically involves the reaction of trimethylamine with a carboxymethylating agent, followed by the introduction of the malate moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out at elevated temperatures with a catalyst to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
Bis((carboxymethyl)trimethylammonium) (1)-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Bis((carboxymethyl)trimethylammonium) (1)-malate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis, where its unique structure can facilitate specific chemical transformations.
Biology: In biological research, this compound is employed in studies involving enzyme activity and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of Bis((carboxymethyl)trimethylammonium) (1)-malate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie its various effects and applications.
類似化合物との比較
Similar Compounds
Similar compounds to Bis((carboxymethyl)trimethylammonium) (1)-malate include:
1,3-Bis(carboxymethyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.
Bis(trifluoromethanesulfonyl)imide: Used in ionic liquids and lithium-ion batteries.
Bis(benzimidazole) complexes: Studied for their biological properties and potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of carboxymethyl and trimethylammonium groups attached to a malate backbone
特性
CAS番号 |
93778-41-7 |
|---|---|
分子式 |
C14H28N2O9 |
分子量 |
368.38 g/mol |
IUPAC名 |
carboxymethyl(trimethyl)azanium;2-hydroxybutanedioate |
InChI |
InChI=1S/2C5H11NO2.C4H6O5/c2*1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h2*4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
KQPNZKNLRUIXBZ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


